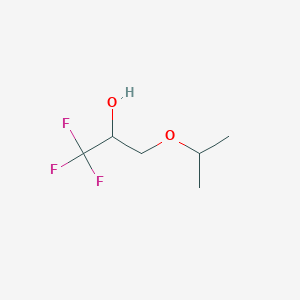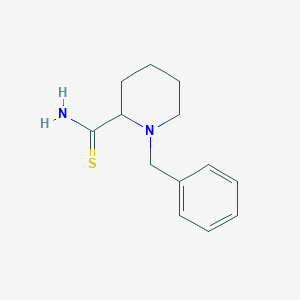
2-(2-Bromo-3-hydroxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile typically involves the bromination of 2-hydroxyphenylacetonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Quinones from oxidation.
- Primary amines from reduction.
- Substituted derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-3-hydroxyphenyl)acetonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-hydroxyphenylacetonitrile
- 2-Bromo-3-methoxyphenylacetonitrile
- 2-Chloro-3-hydroxyphenylacetonitrile
Comparison: 2-(2-Bromo-3-hydroxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of the hydroxyl group ortho to the nitrile group enhances its ability to participate in hydrogen bonding, making it a valuable intermediate in the synthesis of bioactive compounds .
Eigenschaften
Molekularformel |
C8H6BrNO |
|---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
2-(2-bromo-3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-8-6(4-5-10)2-1-3-7(8)11/h1-3,11H,4H2 |
InChI-Schlüssel |
VMXQUUCSHWCZHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)Br)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)


![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)









